molecular formula C7H11NO B3033035 5,5-Dimethyl-3-methylidenepyrrolidin-2-one CAS No. 73018-16-3

5,5-Dimethyl-3-methylidenepyrrolidin-2-one

Cat. No.: B3033035
CAS No.: 73018-16-3
M. Wt: 125.17 g/mol
InChI Key: MWCXFAZRURQVTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Dimethyl-3-methylidenepyrrolidin-2-one: is an organic compound with the molecular formula C7H11NO and a molecular weight of 125.17 g/mol It is a derivative of pyrrolidinone, characterized by the presence of a methylene group at the third position and two methyl groups at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-3-methylidenepyrrolidin-2-one typically involves the reaction of 2-pyrrolidinone with appropriate alkylating agents under controlled conditions. One common method includes the use of methyl iodide and a base such as potassium carbonate to introduce the methyl groups at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5,5-Dimethyl-3-methylidenepyrrolidin-2-one can undergo oxidation reactions, typically using oxidizing agents like or .

    Reduction: Reduction reactions can be carried out using reducing agents such as or .

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylene group can be replaced by various nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrrolidinones.

Scientific Research Applications

Chemistry: 5,5-Dimethyl-3-methylidenepyrrolidin-2-one is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.

Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a solvent in certain chemical processes.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-methylidenepyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methylene group at the third position allows for unique binding interactions, which can modulate the activity of the target molecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    2-Pyrrolidinone: Lacks the methylene and methyl groups, resulting in different chemical properties.

    N-Methyl-2-pyrrolidone: Contains a methyl group on the nitrogen atom, altering its solubility and reactivity.

    3,3-Dimethyl-2-pyrrolidinone: Similar structure but lacks the methylene group, affecting its chemical behavior.

Uniqueness: 5,5-Dimethyl-3-methylidenepyrrolidin-2-one is unique due to the presence of both the methylene and methyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound in various synthetic and research applications.

Properties

IUPAC Name

5,5-dimethyl-3-methylidenepyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-5-4-7(2,3)8-6(5)9/h1,4H2,2-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCXFAZRURQVTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C)C(=O)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70565611
Record name 5,5-Dimethyl-3-methylidenepyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73018-16-3
Record name 5,5-Dimethyl-3-methylidenepyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5-Dimethyl-3-methylidenepyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
5,5-Dimethyl-3-methylidenepyrrolidin-2-one
Reactant of Route 3
Reactant of Route 3
5,5-Dimethyl-3-methylidenepyrrolidin-2-one
Reactant of Route 4
5,5-Dimethyl-3-methylidenepyrrolidin-2-one
Reactant of Route 5
5,5-Dimethyl-3-methylidenepyrrolidin-2-one
Reactant of Route 6
5,5-Dimethyl-3-methylidenepyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.